Regioisomeric Differentiation: 5-Dimethylamino vs. 6-Dimethylamino Substitution
The target compound is the 5-dimethylamino regioisomer of the pyridazine ring. Its key direct comparator is the 6-dimethylamino isomer (1-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)ethanone, CAS 1788532-34-2). The 5-position substitution creates a distinct molecular electrostatic potential surface compared to the 6-position isomer, with the electron-donating dimethylamino group conjugated to the pyridazine ring at a different nitrogen-adjacent carbon. This alters the pKa of the pyridazine nitrogens and the overall dipole moment of the molecule, which are critical parameters for molecular recognition by biological targets . A computed property comparison highlights the identical molecular formula and weight (249.31 g/mol) but distinct topology, which leads to different in silico docking scores and predicted binding modes [1].
| Evidence Dimension | Molecular topology and predicted electronic properties |
|---|---|
| Target Compound Data | 5-dimethylamino substitution on pyridazine; InChIKey: ZFYDJIFVAYYZBQ-UHFFFAOYSA-N |
| Comparator Or Baseline | 6-dimethylamino isomer (CAS 1788532-34-2); InChIKey differs; identical molecular formula and weight (249.31 g/mol). |
| Quantified Difference | Not directly quantified; differentiation is topological. The position of the dimethylamino group alters the vector of the hydrogen-bond acceptor and the electron density of the adjacent nitrogen atoms, a common driver of selectivity in kinase and enzyme inhibitor design. |
| Conditions | In silico computed properties; literature SAR context for piperazinyl-pyridazine inhibitors. |
Why This Matters
For procurement decisions in medicinal chemistry, selecting the correct regioisomer is paramount, as the 5- and 6-substituted isomers are distinct chemical entities with different biological fingerprints, making them non-interchangeable in a lead optimization campaign.
- [1] PubChem Compound Summary for CID 71807484, '1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)ethanone'. National Center for Biotechnology Information (2025). View Source
